2-Nitrobenzene-1,4-diamine sulfate

Übersicht

Beschreibung

2-Nitrobenzene-1,4-diamine sulfate is a useful research compound. Its molecular formula is C6H9N3O6S and its molecular weight is 251.22 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-Nitrobenzene-1,4-diamine sulfate, also known as 1,4-diamino-2-nitrobenzene sulfate, is a chemical compound with significant biological activity. This compound is primarily studied for its interactions with biological systems, including its potential mutagenic and carcinogenic properties. Understanding its biological activity is crucial for assessing its safety and therapeutic applications.

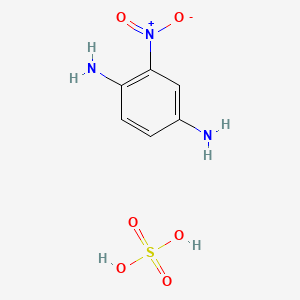

Chemical Structure and Properties

The chemical formula for this compound is C6H7N3O2·H2SO4. It features a nitro group (-NO2) and two amino groups (-NH2) on a benzene ring, which contribute to its reactivity and biological interactions.

The biological activity of this compound involves several mechanisms:

- Electrophilic Substitution : The nitro group can participate in electrophilic aromatic substitution reactions, affecting various biomolecules.

- DNA Interaction : Studies have shown that this compound can bind to DNA, potentially leading to mutagenic effects. It influences DNA structure and function by forming adducts that may disrupt replication and transcription processes .

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, altering cellular metabolism and signaling pathways.

Cytotoxicity and Mutagenicity

Research indicates that this compound exhibits cytotoxic effects on various cell lines. For example:

- In Vitro Studies : It has been shown to induce chromosomal aberrations in cultured mammalian cells, suggesting its potential as a mutagen .

- Animal Studies : In vivo studies on rodents have demonstrated that the compound can cause dominant lethal mutations and chromosomal damage in germ cells .

Case Studies

A notable case study involved the administration of this compound to male Sprague-Dawley rats. The results indicated significant metabolic activation leading to the formation of reactive metabolites that interacted with cellular macromolecules, such as proteins and DNA .

Table of Biological Activity Findings

Toxicological Profile

The toxicological profile of this compound indicates potential risks associated with exposure:

- Acute Toxicity : The compound has shown acute toxicity in animal models at high doses, necessitating careful handling in laboratory settings.

- Chronic Effects : Long-term exposure may lead to carcinogenic effects due to its mutagenic properties. Regulatory bodies have classified related compounds as potential human carcinogens based on available data .

Wissenschaftliche Forschungsanwendungen

Cosmetic Applications

Hair Dyes:

2-Nitrobenzene-1,4-diamine sulfate is widely used as an ingredient in permanent and semi-permanent hair dyes. It acts as a dye precursor, contributing to the development of color upon oxidation during the dyeing process. Approximately 150 kg of 1,4-diamino-2-nitrobenzene are utilized annually in hair coloring products in the USA alone . The compound's ability to form stable colors makes it a preferred choice in the cosmetic industry.

Safety Concerns:

Despite its popularity, safety concerns have arisen regarding its use. The European Commission has classified 2-nitrobenzene-1,4-diamine as a banned substance in cosmetics due to its potential mutagenic effects . Studies have indicated that it can cause allergic reactions and dermatitis in sensitive individuals .

Textile Industry

Dyeing Agents:

In addition to cosmetics, this compound serves as an intermediary for synthesizing azo dyes for textile fibers. These dyes are known for their vibrant colors and durability . The compound's chemical structure allows it to bond effectively with various fabrics, making it valuable in textile applications.

Toxicological Research

Cytotoxic Effects:

Research has demonstrated that this compound exhibits cytotoxic effects on several cell lines. In vitro studies have shown that exposure to this compound can lead to reduced cell viability and increased apoptosis in human cell cultures. These findings underscore the importance of understanding the compound's biological impact.

Genotoxicity Studies:

The compound has been assessed for its genotoxic potential. It was found to be mutagenic in bacterial systems and exhibited some genotoxic activity in mammalian cells . Such properties raise concerns about its long-term effects on human health, particularly with repeated exposure.

Case Studies

Case Study: Allergic Reactions

A notable case involved a patient who developed psoriasis-like contact dermatitis after using a hair dye containing this compound. Patch testing confirmed sensitivity to the compound, leading to recommendations against its use in sensitive populations .

Long-term Exposure Study:

A chronic feeding study conducted on rats revealed no significant adverse effects when administered low doses of this compound over extended periods. However, higher doses resulted in developmental toxicity and reduced fetal viability . This study is critical for understanding safe exposure levels for humans.

Summary of Findings

| Application Area | Key Findings | Safety Concerns |

|---|---|---|

| Cosmetics | Used in hair dyes; contributes to color development | Banned in EU; potential allergen |

| Textiles | Intermediary for azo dyes; effective bonding | Limited safety data; requires further investigation |

| Toxicology | Cytotoxic effects observed in cell lines | Mutagenic properties raise health concerns |

| Case Studies | Documented allergic reactions; long-term exposure risks | Need for careful monitoring and regulation |

Eigenschaften

IUPAC Name |

2-nitrobenzene-1,4-diamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2.H2O4S/c7-4-1-2-5(8)6(3-4)9(10)11;1-5(2,3)4/h1-3H,7-8H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRALJHVEDJNLBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)[N+](=O)[O-])N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5307-14-2 (Parent) | |

| Record name | 2-Nitro-1,4-benzenediamine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068239838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9071341 | |

| Record name | 1,4-Benzenediamine, 2-nitro-, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9071341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68239-83-8 | |

| Record name | 1,4-Benzenediamine, 2-nitro-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68239-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitro-1,4-benzenediamine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068239838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, 2-nitro-, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenediamine, 2-nitro-, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9071341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrobenzene-1,4-diammonium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITRO-P-PHENYLENEDIAMINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OE78404L3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-NITRO-1,4-BENZENEDIAMINE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6255 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.